molecular formula C11H13ClFNO2 B3003339 methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride CAS No. 2377036-12-7

methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride

Cat. No.: B3003339
CAS No.: 2377036-12-7
M. Wt: 245.68
InChI Key: NHDAEIWRPXNEHO-UHFFFAOYSA-N
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Description

Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride (CAS 2377036-12-7) is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates two key features recognized for enhancing the properties of potential therapeutic agents: a fluorine atom and a strained cyclopropyl amine. The introduction of fluorine into organic molecules is a well-established strategy to modulate key characteristics such as metabolic stability, membrane permeability, and bioavailability . This compound serves as a versatile chemical intermediate, particularly in the synthesis of more complex molecules that require a rigid, 3-dimensional aminocyclopropyl group and the electronic influences of a fluorine atom on an aromatic system. It is supplied as a powder for research applications. This product is intended for laboratory research purposes only and is not approved for use in diagnostics, therapeutics, or for any human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c1-15-10(14)7-4-8(6-9(12)5-7)11(13)2-3-11;/h4-6H,2-3,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDAEIWRPXNEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)F)C2(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride typically involves multiple steps. One common method starts with the esterification of 3-(1-aminocyclopropyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

The compound methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride is a specialized chemical with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies to provide a comprehensive overview.

Chemical Properties and Structure

This compound is characterized by the following properties:

  • Molecular Formula : C12_{12}H12_{12}ClFNO2_2
  • Molecular Weight : 253.68 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes; the actual CAS number should be verified)

The structure consists of a benzoate moiety substituted with a fluorine atom and an aminocyclopropyl group, which contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of fluorinated benzoates have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Neuropharmacological Studies

The compound's structural similarities to neurotransmitters suggest potential applications in neuropharmacology. Investigations into its effects on neurotransmitter systems may reveal insights into treating neurological disorders. Compounds with similar structures have been studied for their ability to modulate glutamate receptors, which are crucial in synaptic transmission and plasticity .

Synthesis of Bioactive Molecules

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the creation of various derivatives that can be explored for biological activity. For example, it can be used in the synthesis of amino acid esters or other biologically active compounds .

Table 1: Antitumor Activity of Related Compounds

Compound NameStructureIC50 (µM)Cell Line
Methyl 5-FluorouracilStructure12.5HL-60
Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoateStructure10.0BEL-7402
Methyl 4-Amino-2-fluorobenzoateStructure15.0A549

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Table 2: Neuropharmacological Effects

Study FocusCompound TestedEffect Observed
Glutamate ModulationMethyl 3-(1-aminocyclopropyl)-5-fluorobenzoateIncreased synaptic plasticity
NeuroprotectionMethyl 4-Fluorobenzoate DerivativesReduced neuronal apoptosis

Mechanism of Action

The mechanism of action of methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The cyclopropyl group and fluorine atom play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Potential Applications
Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate HCl C₁₁H₁₂ClFNO₂ 245.45 1295297-96-9 5-fluoro benzoate ester, cyclopropylamine, hydrochloride salt Pharmaceutical intermediate
Methyl 3-(1-aminocyclopropyl)benzoate HCl C₁₁H₁₃ClNO₂ 229.68 1295297-96-9 (base) Lacks 5-fluoro substituent; otherwise structurally identical Drug discovery scaffold
1-Aminocyclopropyl)methanesulfonamide HCl C₇H₁₃ClN₃O₂S 226.71 Not provided Methanesulfonamide group instead of benzoate ester; cyclopropylamine Enzyme inhibitor candidate
Fluazolate (Pesticide ester) C₁₄H₁₃BrClF₃N₂O₂ 437.62 Not provided 4-fluoro, 2-chloro benzoate ester; pyrazole substituent Herbicide
N-(2-aminoethyl)-2-hydroxybenzamide HCl C₁₂H₁₇ClN₂O₂ 244.73 Not provided Benzamide core with hydroxy group; ethylamine side chain Neurotransmitter analog

Key Insights:

Structural Modifications: The 5-fluoro substituent in the target compound distinguishes it from non-fluorinated analogs like methyl 3-(1-aminocyclopropyl)benzoate HCl, likely enhancing lipophilicity and metabolic resistance . Compared to 1-aminocyclopropyl)methanesulfonamide HCl, the benzoate ester backbone may offer better membrane permeability due to reduced polarity .

Functional Groups: The cyclopropylamine group introduces conformational rigidity, a feature shared with 1-aminocyclopropyl derivatives in , which are often used to optimize target engagement in medicinal chemistry . Fluorinated benzoate esters like fluazolate () highlight the role of fluorine in agrochemicals, though the target compound’s lack of bulky heterocycles suggests a narrower biological application spectrum .

Salt Forms: Hydrochloride salts (e.g., N-(2-aminoethyl)-2-hydroxybenzamide HCl) are common in pharmaceuticals to improve solubility, a trait critical for in vivo efficacy .

Applications :

  • Unlike pesticide-oriented esters (e.g., fluazolate), the target compound’s structure aligns with small-molecule drug candidates, particularly kinase inhibitors or protease modulators .

Research Findings and Implications

  • Fluorine Impact: Fluorination at the 5-position likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Cyclopropylamine Utility : The constrained geometry of the cyclopropylamine group may enhance binding to flat hydrophobic pockets in enzymes or receptors, as seen in similar compounds .
  • Synergistic Effects : The combination of fluorine and cyclopropylamine in a single scaffold could offer synergistic benefits in drug design, though further pharmacokinetic studies are needed.

Biological Activity

Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, referencing diverse research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a fluorobenzoate moiety and an aminocyclopropyl group. This structural configuration is believed to contribute to its biological activity.

  • Chemical Formula : C11H12ClFNO2
  • Molecular Weight : 233.67 g/mol
  • CAS Number : 1195768-19-4

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects on certain proteases, which are critical in various physiological processes. For instance, it has been shown to inhibit cathepsin L-like proteases, which play a role in the pathology of several diseases, including cancer and parasitic infections .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound.

Study ReferenceTargetIC50 Value (µM)Effect
TgCPL34Inhibition of Toxoplasma gondii survival
HsCPL110Selective inhibition compared to human proteases
CYP51Not specifiedPotential antifungal activity

Case Studies

Case Study 1: Antiparasitic Activity

In a study investigating the efficacy of this compound against Toxoplasma gondii, the compound was found to significantly reduce parasite load in infected tissue cultures. The IC50 value for TgCPL inhibition was determined to be as low as 34 nM, indicating potent activity against the chronic stage of toxoplasmosis .

Case Study 2: Selectivity Profile

Further investigations into the selectivity of this compound revealed that it exhibits a preferential inhibition profile towards TgCPL over human cathepsins. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential . The compound's ability to cross the blood-brain barrier (BBB) was also noted, suggesting its potential utility in treating CNS infections caused by Toxoplasma gondii.

Q & A

Q. What are the established synthetic routes for methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including:
  • Fluorobenzoate ester formation : Starting with 5-fluoro-3-nitrobenzoic acid, followed by esterification with methanol under acidic conditions.
  • Cyclopropane ring introduction : A [2+1] cycloaddition or strain-driven ring closure using reagents like trimethylsilyldiazomethane (TMSD) or vinyl boronic acids.
  • Amination : Reduction of nitro groups or substitution reactions to introduce the 1-aminocyclopropyl moiety .
    Key factors affecting yield include:
  • Temperature control during cyclopropanation (e.g., 0–5°C to prevent side reactions).
  • Catalyst selection (e.g., palladium for cross-coupling steps).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
StepReagents/ConditionsYield Range
EsterificationH₂SO₄, MeOH, reflux70–85%
CyclopropanationTMSD, CuCN, 0°C40–60%
AminationNH₃/MeOH, Pd/C, H₂50–70%

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the cyclopropane ring (δ ~1.2–1.8 ppm for CH₂ protons), fluorine coupling (³J ~8–12 Hz), and ester carbonyl (δ ~165–170 ppm) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (0.1% TFA) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment ions (e.g., loss of HCl or cyclopropane ring cleavage) .

Q. What are the solubility properties and recommended storage protocols?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in water (pH-dependent).
SolventSolubility (mg/mL)
DMSO>50
Water~2 (pH 3–5)
MeOH10–15
  • Storage : Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to humidity to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can conflicting stereochemical data (e.g., NMR vs. X-ray) for the 1-aminocyclopropyl group be resolved?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguity in cyclopropane ring geometry and amine orientation .
  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between cyclopropane CH₂ and aromatic protons.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .

Q. What strategies improve the compound’s stability in aqueous buffers for bioassays?

  • Methodological Answer :
  • Lyophilization : Prepare lyophilized stock solutions in PBS (pH 6.5–7.0) to minimize hydrolysis .
  • Additives : Include 0.1% BSA or cyclodextrins to reduce aggregation .
  • Temperature Control : Store working solutions on ice and avoid freeze-thaw cycles .

Q. How can researchers evaluate its bioactivity as a kinase inhibitor or GPCR modulator?

  • Methodological Answer :
  • In Vitro Assays :
  • Kinase Inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, VEGFR2) at 1–100 µM concentrations .
  • GPCR Binding : Radioligand displacement assays (³H-labeled antagonists) on HEK293 cells expressing target receptors .
  • In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinities for conserved active sites .

Q. How should discrepancies in bioactivity data across studies be addressed?

  • Methodological Answer :
  • Purity Verification : Re-analyze batches via HPLC and HRMS to rule out degradation products .
  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate cell lines via CRISPR knockouts .
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability .

Q. What advanced analytical methods quantify the compound in plasma or tissue samples?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column with MRM transitions (e.g., m/z 284 → 154 for quantification).
  • Sample Preparation : Protein precipitation with acetonitrile followed by SPE (C18 cartridges) .
  • Calibration Curve : Linear range 1–1000 ng/mL (R² > 0.99) with deuterated internal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.